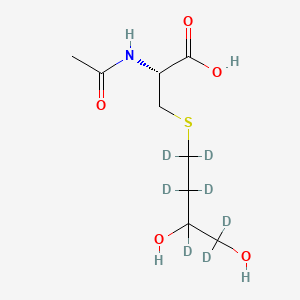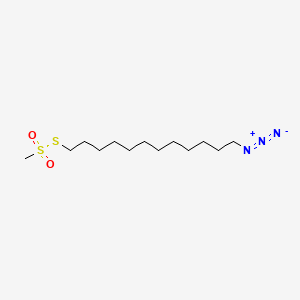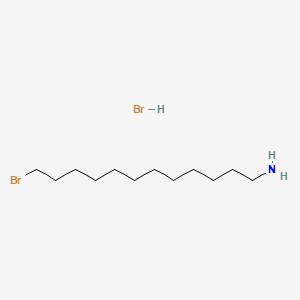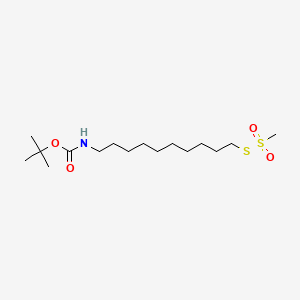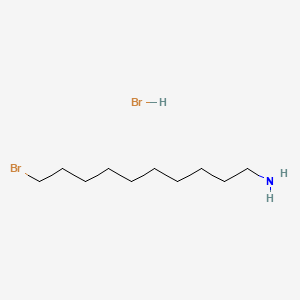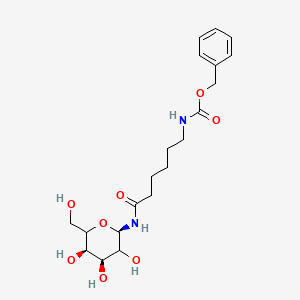
Ethyl 1-Oxy-2,2,5,5-tetramethyl-3-pyrroline-3-carbonyloxylformate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-Oxy-2,2,5,5-tetramethyl-3-pyrroline-3-carbonyloxylformate is a biochemical used for proteomics research . It is an N-hydroxysuccinimide ester of the nitroxide spin label 2,2,5,5-tetramethyl-3-carboxylpyrrolin-1-oxyl, also known as tempyo . This ester is an active acylating agent that preferentially targets α-amino groups .
Molecular Structure Analysis
The molecular formula of this compound is C10H14NO4 . Its molecular weight is 212.22 . The exact molecular structure is not provided in the search results.Applications De Recherche Scientifique
Analytical Methods for Antioxidant Activity
Research on analytical methods to determine antioxidant activity provides insight into how similar compounds, including various ethers and oxygenates, might be analyzed for their potential antioxidant properties. Techniques such as the Oxygen Radical Absorption Capacity (ORAC) test and the Ferric Reducing Antioxidant Power (FRAP) test are critical for assessing the antioxidant capacity of complex samples. These methodologies might be applicable to studying Ethyl 1-Oxy-2,2,5,5-tetramethyl-3-pyrroline-3-carbonyloxylformate in various fields ranging from food engineering to medicine (Munteanu & Apetrei, 2021).
Biodegradation and Environmental Fate
The biodegradation and environmental fate of similar compounds, like ethyl tert-butyl ether (ETBE), are significant for understanding how this compound might behave in soil and groundwater. Studies on the aerobic and anaerobic biodegradation pathways offer insights into the environmental impact and degradation kinetics of such compounds, potentially guiding environmental safety assessments (Thornton et al., 2020).
Ethylene Precursor Role in Plant Biology
Understanding the biochemical role of compounds related to ethylene production in plants could shed light on potential biotechnological applications of this compound. For instance, research into 1-aminocyclopropane-1-carboxylic acid (ACC) elucidates its functions beyond being a simple precursor to ethylene, including its role in stress response and growth regulation, which could suggest applications in agriculture and plant sciences (Van de Poel & Van Der Straeten, 2014).
Applications in Material Science
The development of polymeric materials, such as poly(3,4-ethylenedioxythiophene) (PEDOT), highlights the potential for this compound in synthesizing new polymers with specific electrical or thermal properties. Research on PEDOT and its composites emphasizes the importance of organic thermoelectric materials for applications in electronics, energy harvesting, and sensor technology (Zhu et al., 2017).
Mécanisme D'action
Target of Action
Ethyl 1-Oxy-2,2,5,5-tetramethyl-3-pyrroline-3-carbonyloxylformate is a biochemical used in proteomics research . It is a highly reactive labelled thiol-specific spin-label . It is a specific conformational probe of thiol site structure due to its minimal rotational freedom and also distance from the covalent disulfide linkage to the macromolecule under study .
Mode of Action
This compound acts as a spin label, interacting with its targets through a covalent disulfide linkage . This allows it to probe the conformational structure of thiol sites in proteins and other macromolecules .
Biochemical Pathways
As a spin label, it is likely involved in studying the dynamics of proteins and other macromolecules .
Result of Action
The result of the action of this compound is the ability to study the conformational structure of thiol sites in proteins and other macromolecules . This can provide valuable insights into the structure and function of these macromolecules.
Propriétés
InChI |
InChI=1S/C12H18NO5/c1-6-17-10(15)18-9(14)8-7-11(2,3)13(16)12(8,4)5/h7H,6H2,1-5H3 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVLCMDAVDFRYSP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC(=O)C1=CC(N(C1(C)C)[O])(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

